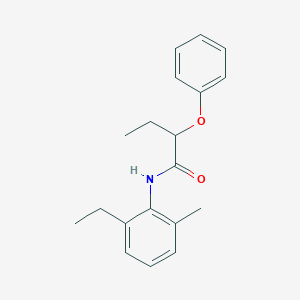
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide is a chemical compound that has been the focus of scientific research due to its potential use in various applications. This compound belongs to the class of benzamides and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has been investigated in various studies. One study suggested that it acts as an HDAC inhibitor, which could lead to the accumulation of acetylated histones and the activation of tumor suppressor genes. Another study suggested that it acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide have been studied in various research studies. One study showed that it could induce cell cycle arrest and apoptosis in cancer cells. Another study showed that it could reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential anti-cancer and anti-inflammatory properties, which could be useful in the development of new drugs. Another advantage is that it has been synthesized using various methods, which could allow for the optimization of its synthesis. One limitation is that its mechanism of action is not fully understood, which could make it difficult to develop new drugs based on this compound.
Zukünftige Richtungen
Several future directions for research on N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide have been proposed. One direction is to investigate its use as a potential treatment for various types of cancer, such as breast cancer and lung cancer. Another direction is to investigate its use as a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for use in drug development.
Conclusion
In conclusion, N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide is a chemical compound that has been the focus of scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs.
Synthesemethoden
The synthesis of N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has been reported in various research studies. One method involves the reaction of isochroman-1-carboxylic acid with thionyl chloride to form isochroman-1-yl chloride. This is then reacted with N-(3-methoxy-4-propoxyphenyl) acetamide in the presence of a base to form the desired compound. Another method involves the reaction of isochroman-1-carboxylic acid with N-(3-methoxy-4-propoxyphenyl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has been studied for its potential use in various scientific research applications. One study investigated its use as a histone deacetylase (HDAC) inhibitor, which is a class of compounds that have been shown to have anti-cancer properties. Another study investigated its use as a potential anti-inflammatory agent, which could have applications in the treatment of various inflammatory conditions such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide |
InChI |
InChI=1S/C21H25NO4/c1-3-11-25-18-9-8-16(13-19(18)24-2)21(23)22-14-20-17-7-5-4-6-15(17)10-12-26-20/h4-9,13,20H,3,10-12,14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
FAAAZDJDCJDIKJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Löslichkeit |
4.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)







![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)